5-Bromo-3-methyl-4-nitro-1,2-thiazole
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Overview
Description
5-Bromo-3-methyl-4-nitro-1,2-thiazole is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various biological targets . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II .
Mode of Action
Thiazole compounds like voreloxin have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
Action Environment
The solubility of thiazole compounds in various solvents suggests that the compound’s action could be influenced by the solvent environment .
Biochemical Analysis
Cellular Effects
Thiazoles have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-4-nitro-1,2-thiazole typically involves the bromination of 3-methyl-4-nitro-1,2-thiazole. One common method includes the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another approach involves the bromination of 2-methoxy-4-methyl-3-nitropyridine using bromine in acetic acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-4-nitro-1,2-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: 5-Amino-3-methyl-4-nitro-1,2-thiazole.
Oxidation: 5-Bromo-3-carboxy-4-nitro-1,2-thiazole.
Scientific Research Applications
5-Bromo-3-methyl-4-nitro-1,2-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methyl-4-nitro-1,2-thiazole
- 5-Bromo-3-methyl-4-nitro-1,3-thiazole
- 5-Bromo-3-methyl-4-nitro-1,2-oxazole
Uniqueness
5-Bromo-3-methyl-4-nitro-1,2-thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of bromine, methyl, and nitro groups allows for versatile chemical modifications and a broad spectrum of applications in various fields .
Properties
IUPAC Name |
5-bromo-3-methyl-4-nitro-1,2-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2S/c1-2-3(7(8)9)4(5)10-6-2/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISJYXUDWOEKBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297971 |
Source
|
Record name | 5-bromo-3-methyl-4-nitro-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35610-98-1 |
Source
|
Record name | NSC119862 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119862 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-bromo-3-methyl-4-nitro-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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